molecular formula C12H15NO4 B8368811 5-Cyclopentyloxy-6-methoxynicotinic acid

5-Cyclopentyloxy-6-methoxynicotinic acid

Cat. No. B8368811
M. Wt: 237.25 g/mol
InChI Key: ZYDUYDKCRIYLLA-UHFFFAOYSA-N
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Patent
US06472412B1

Procedure details

A solution of potassium hydroxide (168 mg) in water (1 mL) is added to a solution of methyl 5-cyclopentyloxy-6-methoxynicotinoate (250 mg) in methanol (3 mL) and the mixture stirred for 4 hours then allowed to stand at room temperature overnight. The mixture is concentrated, the residue dissolved in water and the mixture adjusted to pH 6 by the addition of concentrated hydrochloric acid. The mixture is extracted with ethyl acetate, the extracts dried (MgSO4) and concentrated to give a cream solid. The solid is dried at 100° C. to give 5-cyclopentyloxy-6-methoxynicotinic acid (140 mg), m.p. 191-2° C. [Elemental analysis: C, 60.7; H, 6.43; N, 5.78%. calculated: C, 60.75; H, 6.37; N, 5.90%.].
Quantity
168 mg
Type
reactant
Reaction Step One
Name
methyl 5-cyclopentyloxy-6-methoxynicotinoate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1([O:8][C:9]2[C:10]([O:19][CH3:20])=[N:11][CH:12]=[C:13]([CH:18]=2)[C:14]([O:16]C)=[O:15])[CH2:7][CH2:6][CH2:5][CH2:4]1>O.CO>[CH:3]1([O:8][C:9]2[C:10]([O:19][CH3:20])=[N:11][CH:12]=[C:13]([CH:18]=2)[C:14]([OH:16])=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
[OH-].[K+]
Name
methyl 5-cyclopentyloxy-6-methoxynicotinoate
Quantity
250 mg
Type
reactant
Smiles
C1(CCCC1)OC=1C(=NC=C(C(=O)OC)C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
the mixture adjusted to pH 6 by the addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a cream solid
CUSTOM
Type
CUSTOM
Details
The solid is dried at 100° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C(=NC=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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